N-(furan-2-ylmethyl)-7-(3-hydroxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-(furan-2-ylmethyl)-7-(3-hydroxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound featuring:
- A tricyclic core with fused imino, oxo, and methyl substituents.
- A furan-2-ylmethyl moiety attached via a carboxamide linkage.
- A 3-hydroxypropyl side chain contributing to hydrophilicity.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-7-(3-hydroxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-13-5-2-7-26-18(13)24-19-16(21(26)29)11-15(17(22)25(19)8-4-9-27)20(28)23-12-14-6-3-10-30-14/h2-3,5-7,10-11,22,27H,4,8-9,12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPGWTDYLYMMED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCO)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N-(furan-2-ylmethyl)-7-(3-hydroxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by a distinctive tricyclic structure and multiple functional groups that suggest significant potential for biological activity. This article reviews the current understanding of its biological properties, potential therapeutic applications, and mechanisms of action based on available research.
Chemical Structure
The compound features a unique arrangement of functional groups including:
- Furan ring : Imparts aromatic characteristics and potential reactivity.
- Imino group : Suggests possible interactions with biological targets.
- Triazatricyclo framework : Provides structural stability and may influence binding properties.
Preliminary Findings
Preliminary studies indicate that this compound may exhibit notable biological activity through interactions with specific enzymes or receptors in biological systems. The exact mechanisms remain to be fully elucidated but may involve modulation of signaling pathways or inhibition of enzyme activity.
The proposed mechanisms of action include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.
- Receptor Modulation : Potential interaction with various receptors could lead to altered signaling pathways.
- Cellular Interaction : Binding to cellular components may influence cellular processes such as proliferation and apoptosis.
Anticancer Activity
Research has indicated that compounds similar to N-(furan-2-ylmethyl)-7-(3-hydroxypropyl)-6-imino have shown promise in anticancer applications. For instance:
- Study 1 : A related compound demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis through mitochondrial pathways.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of the compound:
- Study 2 : In vitro assays revealed that the compound could downregulate pro-inflammatory cytokines in macrophages, suggesting a mechanism for reducing inflammation.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca | Similar tricyclic core; different substituents | Contains pyridine instead of furan |
| N-(1,3-benzodioxol-5-ylmethyl)-7-benzyl | Benzodioxole moiety; lacks triazine structure | Simpler structure; fewer functional groups |
| N-(furan-2-ylmethyl)-7-(3-hydroxypropyl) | Furan-containing; simpler substituents | Lacks complex tricyclic framework |
This table highlights how the unique combination of structural features in N-(furan-2-ylmethyl)-7-(3-hydroxypropyl)-6-imino distinguishes it from related compounds.
Future Directions for Research
Further research is essential to fully understand the biological activity of N-(furan-2-ylmethyl)-7-(3-hydroxypropyl)-6-imino:
- In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.
- Mechanistic Studies : Elucidating specific molecular targets and pathways affected by the compound.
- Clinical Trials : Investigating potential clinical applications in treating diseases such as cancer and inflammatory disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
Table 1: Key Structural Features and Analogues
Key Observations:
Furan Derivatives : The furan-2-ylmethyl group in the target compound mirrors substituents in furmecyclox and cyprofuram, which are pesticidal agents. Furan rings enhance π-π stacking and hydrophobic interactions, critical for target binding .
Hydroxypropyl vs. Hydroxamic Acid : Unlike hydroxamic acids (e.g., compound 8 in ), the 3-hydroxypropyl group in the target compound may reduce metal-chelating capacity but improve aqueous solubility.
Electronic and Steric Properties
Table 2: Molecular Descriptors and Reactivity
| Property | Target Compound | Cyprofuram | Furmecyclox |
|---|---|---|---|
| Molecular Weight | ~450–500 g/mol (estimated) | 324.75 g/mol | 293.36 g/mol |
| Polar Groups | Carboxamide, hydroxypropyl, oxo | Carboxamide, tetrahydrofuranone | Carboxamide, methoxy |
| Electron-Deficient Regions | Imino group, furan ring | Chlorophenyl, cyclopropane | Furan ring |
| Steric Bulk | High (tricyclic core) | Moderate (cyclopropane) | Low (bicyclic) |
- Electronic Effects: The imino and oxo groups in the target compound may enhance hydrogen-bonding interactions compared to furmecyclox, which relies on methoxy for polarity .
- Steric Constraints : The tricyclic system likely reduces rotational freedom, favoring binding to deep enzymatic pockets, as seen in protease inhibitors .
Research Implications and Gaps
Structure-Activity Relationships (SAR) : Comparative studies with furmecyclox and hydroxamic acids could clarify the role of the hydroxypropyl group versus hydroxamic acid in bioactivity .
Computational Modeling : QSPR/QSAR analyses (as in ) could predict solubility, toxicity, and binding affinity relative to analogues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
